molecular formula C8H13NO2 B2408083 Methyl 2-(2-azabicyclo[2.1.1]hexan-1-yl)acetate CAS No. 1891262-24-0

Methyl 2-(2-azabicyclo[2.1.1]hexan-1-yl)acetate

Cat. No.: B2408083
CAS No.: 1891262-24-0
M. Wt: 155.197
InChI Key: GJIWSGYLAKPXMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-azabicyclo[211]hexan-1-yl)acetate is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-azabicyclo[2.1.1]hexan-1-yl)acetate typically involves the use of photochemistry. One efficient method is the [2 + 2] cycloaddition reaction, which allows the formation of the bicyclic structure. This reaction can be performed under photochemical conditions, providing access to new building blocks that can be further derivatized .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scalable photochemical reactions. The use of photochemistry in industrial settings is advantageous due to its efficiency and the ability to produce large quantities of the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-azabicyclo[2.1.1]hexan-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl 2-(2-azabicyclo[2.1.1]hexan-1-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action for Methyl 2-(2-azabicyclo[2.1.1]hexan-1-yl)acetate involves its interaction with molecular targets through its bicyclic structure. This interaction can affect various pathways, depending on the specific application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects .

Properties

IUPAC Name

methyl 2-(2-azabicyclo[2.1.1]hexan-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-11-7(10)4-8-2-6(3-8)5-9-8/h6,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIWSGYLAKPXMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC12CC(C1)CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.